N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
The compound N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a structurally complex carbothioamide derivative featuring a pyrrolo[1,2-a]pyrazine core. Its molecular architecture includes:
- A 3,4,5-trimethoxyphenyl substituent at position 1, which enhances lipophilicity and may influence receptor binding affinity.
- A 3-chloro-2-methylphenyl group attached via a carbothioamide linkage at position 2, introducing steric and electronic effects that modulate reactivity and bioavailability.
The compound’s physicochemical properties (e.g., solubility in organic solvents, stability under acidic/basic conditions) can be inferred from structurally related pyrrolo-pyrazine derivatives .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-15-17(25)7-5-8-18(15)26-24(32)28-12-11-27-10-6-9-19(27)22(28)16-13-20(29-2)23(31-4)21(14-16)30-3/h5-10,13-14,22H,11-12H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNGJXHEWALCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide (CAS No. 393833-74-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 319.78 g/mol. The structure includes a pyrrolo[1,2-a]pyrazine core substituted with a chloro-methylphenyl group and a trimethoxyphenyl moiety. This unique arrangement suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related pyrrolo[1,2-a]pyrazine derivatives. For instance, compounds with similar structural motifs have demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 16 to 64 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2e | 16 | E. coli |
| 1f | 32 | S. aureus |
| 1i | 32 | S. aureus |
The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of similar compounds has been explored through high-throughput screening methods. A study identified novel anticancer agents among pyrrolo[1,2-a]pyrazine derivatives that exhibited significant cytotoxicity against various cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of proliferation in tumor cells.
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Interactions : The presence of methoxy groups may facilitate interactions with cellular receptors or transporters.
- Induction of Reactive Oxygen Species (ROS) : Some derivatives lead to increased ROS production in cancer cells, contributing to cytotoxic effects.
Study on Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various pyrrolo[1,2-a]pyrazine derivatives including the compound . It was found that modifications on the phenyl rings significantly influenced their effectiveness against bacterial strains .
Anticancer Screening
In another study focused on anticancer properties, compounds were screened using multicellular spheroid models to better mimic in vivo conditions. This approach revealed that certain derivatives exhibited enhanced penetration and cytotoxicity compared to traditional monolayer cultures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural analogs and their key differences in synthesis, substituents, and inferred properties:
Key Observations :
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound likely confers greater electron density and steric bulk compared to simpler methoxy or ethoxy substituents in analogs . This may enhance binding to hydrophobic pockets in biological targets.
Synthetic Pathways :
- Carbothioamide derivatives are commonly synthesized via reactions with aryl isothiocyanates (e.g., compound 7 in ) or thiourea condensation (e.g., pyrazole derivatives in ) . The target compound’s synthesis may involve similar steps but with tailored aryl halides.
Physicochemical and Biological Properties :
- Pyrrolo-pyrazine cores generally exhibit moderate aqueous solubility due to their fused aromatic systems, but substituents like trimethoxy groups can improve membrane permeability .
- Compared to pyrazole-based carbothioamides, pyrrolo-pyrazine derivatives may display enhanced thermal stability and resistance to enzymatic degradation, as seen in related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
